molecular formula C11H15N3O2 B14589176 N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide CAS No. 61444-90-4

N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide

Cat. No.: B14589176
CAS No.: 61444-90-4
M. Wt: 221.26 g/mol
InChI Key: SZGRJVHGJRUKND-UHFFFAOYSA-N
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Description

N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an anilinopropyl group and a hydroxyiminoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide typically involves the reaction of aniline with 3-chloropropylamine to form N-(3-anilinopropyl)amine. This intermediate is then reacted with 2-(hydroxyimino)acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The anilinopropyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the anilinopropyl group may interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(3-Anilinopropyl)-9H-carbazole
  • N-(3-Anilinopropyl)-2-(hydroxyimino)propionamide

Uniqueness

N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61444-90-4

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-(3-anilinopropyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C11H15N3O2/c15-11(9-14-16)13-8-4-7-12-10-5-2-1-3-6-10/h1-3,5-6,9,12,16H,4,7-8H2,(H,13,15)

InChI Key

SZGRJVHGJRUKND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCCNC(=O)C=NO

Origin of Product

United States

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